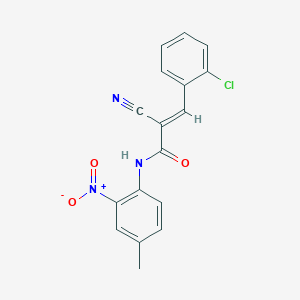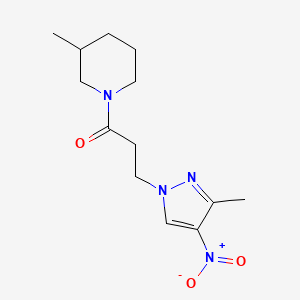![molecular formula C19H14BrClN4O4 B14922444 2-(3-Bromoanilino)-N'~1~-{(Z)-1-[5-(2-chloro-5-nitrophenyl)-2-furyl]methylidene}acetohydrazide](/img/structure/B14922444.png)
2-(3-Bromoanilino)-N'~1~-{(Z)-1-[5-(2-chloro-5-nitrophenyl)-2-furyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromoanilino)-N’~1~-{(Z)-1-[5-(2-chloro-5-nitrophenyl)-2-furyl]methylidene}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and nitro functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoanilino)-N’~1~-{(Z)-1-[5-(2-chloro-5-nitrophenyl)-2-furyl]methylidene}acetohydrazide typically involves multiple steps. One common method includes the reaction of 3-bromoaniline with acetohydrazide under specific conditions to form an intermediate product. This intermediate is then reacted with 5-(2-chloro-5-nitrophenyl)-2-furaldehyde to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromoanilino)-N’~1~-{(Z)-1-[5-(2-chloro-5-nitrophenyl)-2-furyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: Functional groups within the compound can be replaced with other groups, modifying its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more hydrogenated version of the original molecule.
Scientific Research Applications
2-(3-Bromoanilino)-N’~1~-{(Z)-1-[5-(2-chloro-5-nitrophenyl)-2-furyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe to study cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2-(3-Bromoanilino)-N’~1~-{(Z)-1-[5-(2-chloro-5-nitrophenyl)-2-furyl]methylidene}acetohydrazide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within cells. The compound’s unique structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromoanilino)-N’-(3,5-dibromo-2-methoxybenzylidene)acetohydrazide
- 2-(3-Bromoanilino)-N’-(3,4,5-trimethoxybenzylidene)butanohydrazide
Uniqueness
Compared to similar compounds, 2-(3-Bromoanilino)-N’~1~-{(Z)-1-[5-(2-chloro-5-nitrophenyl)-2-furyl]methylidene}acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H14BrClN4O4 |
|---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H14BrClN4O4/c20-12-2-1-3-13(8-12)22-11-19(26)24-23-10-15-5-7-18(29-15)16-9-14(25(27)28)4-6-17(16)21/h1-10,22H,11H2,(H,24,26)/b23-10- |
InChI Key |
UQPZQSJFLHLKLE-RMORIDSASA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)N/N=C\C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({4-ethyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B14922372.png)
![(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14922377.png)
methanone](/img/structure/B14922381.png)
![2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14922389.png)
![2-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B14922390.png)
![3-[(4-chlorophenoxy)methyl]-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4-methoxybenzamide](/img/structure/B14922397.png)
![2,3-dimethoxy-6-[(E)-{2-[4-(naphthalen-1-ylamino)-4-oxobutanoyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B14922400.png)
![4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzamide](/img/structure/B14922420.png)
![5-methyl-4-{[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14922421.png)
![[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B14922424.png)
![[4-(2,6-dichlorobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone](/img/structure/B14922433.png)
